5-Tert-butylcyclopenta-1,3-diene;cyclopentane;iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Tert-butylcyclopenta-1,3-diene;cyclopentane;iron is an organometallic compound that features a bulky cyclopentadienyl ligand. This compound is significant in the field of organometallic chemistry due to its unique structure and reactivity. The presence of the tert-butyl group on the cyclopentadiene ring introduces steric hindrance, which influences the compound’s chemical behavior and stability .
Vorbereitungsmethoden
The synthesis of 5-Tert-butylcyclopenta-1,3-diene involves the alkylation of cyclopentadiene with tert-butyl bromide in the presence of sodium hydride and dibenzo-18-crown-6. The intermediate product, di-tert-butylcyclopentadiene, is then further processed to obtain the final compound . Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
5-Tert-butylcyclopenta-1,3-diene;cyclopentane;iron undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron nitrido complexes.
Reduction: Reduction reactions can lead to the formation of iron sulfido and diselenide complexes.
Substitution: The bulky nature of the tert-butyl group can influence substitution reactions, often requiring specific conditions and reagents.
Common reagents used in these reactions include tert-butyl bromide, sodium hydride, and dibenzo-18-crown-6. The major products formed from these reactions are typically highly unsaturated derivatives, such as iron nitrido complexes .
Wissenschaftliche Forschungsanwendungen
5-Tert-butylcyclopenta-1,3-diene;cyclopentane;iron has several scientific research applications:
Chemistry: It is used to study the effects of steric hindrance on organometallic complexes and their reactivity.
Biology: The compound’s unique structure makes it a subject of interest in bioinorganic chemistry, particularly in the study of metalloenzymes.
Industry: The compound is used in the development of catalysts for various industrial processes.
Wirkmechanismus
The mechanism by which 5-Tert-butylcyclopenta-1,3-diene;cyclopentane;iron exerts its effects involves the interaction of the bulky cyclopentadienyl ligand with the iron center. The steric hindrance introduced by the tert-butyl group affects the compound’s reactivity and stability. Molecular targets and pathways involved include the stabilization of high-spin complexes and the formation of highly unsaturated derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-Tert-butylcyclopenta-1,3-diene;cyclopentane;iron include:
Pentamethylcyclopentadienyl iron complexes: These compounds have less steric hindrance and different reactivity profiles.
Tetra isopropyl cyclopentadienyl iron complexes: These compounds also feature bulky ligands but with different alkyl groups, leading to variations in chemical behavior.
The uniqueness of this compound lies in the specific steric effects introduced by the tert-butyl group, which significantly influences its reactivity and stability compared to other similar compounds .
Eigenschaften
Molekularformel |
C14H18Fe-6 |
---|---|
Molekulargewicht |
242.14 g/mol |
IUPAC-Name |
5-tert-butylcyclopenta-1,3-diene;cyclopentane;iron |
InChI |
InChI=1S/C9H13.C5H5.Fe/c1-9(2,3)8-6-4-5-7-8;1-2-4-5-3-1;/h4-7H,1-3H3;1-5H;/q-1;-5; |
InChI-Schlüssel |
JWVCVEPGMVZXPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[C-]1C=CC=C1.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.